Home > Products > Screening Compounds P13488 > 1-[(4-Fluorophenyl)carbamothioyl]piperidine-4-carboxamide
1-[(4-Fluorophenyl)carbamothioyl]piperidine-4-carboxamide -

1-[(4-Fluorophenyl)carbamothioyl]piperidine-4-carboxamide

Catalog Number: EVT-5954630
CAS Number:
Molecular Formula: C13H16FN3OS
Molecular Weight: 281.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

  • Compound Description: This compound was unexpectedly synthesized through a ring closure reaction involving sulfuric acid. It demonstrated antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []
  • Relevance: This compound, like 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide, features a 4-fluorophenyl group. Additionally, both compounds contain sulfur- and nitrogen-containing heterocycles, showcasing their shared chemical class membership. []

(E)-4-amino-N′-(1-(4-fluorophenyl)propylidene)benzohydrazide

  • Compound Description: This compound's crystal structure has been determined, revealing its specific bond lengths and angles. []
  • Relevance: Both this compound and 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide possess a 4-fluorophenyl group. The presence of hydrazide and amide functionalities in both structures highlights their relationship within a similar chemical space. []

(Z)-4-(((4-Fluorophenyl)amino)(furan-2-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

  • Compound Description: The crystal structure of this compound has been determined, providing insights into its three-dimensional structure. []
  • Relevance: This compound shares the 4-fluorophenyl group with 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide. The presence of a pyrazolone ring in this compound and an amide group in the target compound further emphasizes their relationship within heterocyclic chemistry. []

(S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile

  • Compound Description: This compound is a potent and selective PI3Kδ inhibitor with an improved pharmacokinetic profile compared to previously available inhibitors. It exhibited superior efficacy in hematological cancer models. []
  • Relevance: This compound and 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide both contain a 4-fluorophenyl substituent. The presence of multiple nitrogen-containing heterocycles in both compounds further emphasizes their shared chemical space. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This molecule is a potent and selective histone deacetylase (HDAC) inhibitor with demonstrated oral anticancer activity. It exhibited excellent in vivo antitumor activity in myelodysplastic syndrome (SKM-1) xenograft models. []
  • Relevance: This compound shares the 4-fluorophenyl group with 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide. Moreover, both compounds feature an amide linkage and a complex substituted aromatic system, highlighting their similarities in chemical structure. []

1,3,5-Triethyl 2-amino-3,5-dicyano-4,6-bis(4-fluorophenyl)cyclohex-1-ene-1,3,5-tricarboxylate

  • Compound Description: Intermolecular interactions in this compound, including N—H⋯O, C—H⋯N, and C—H⋯O, were investigated using Hirshfeld surface analysis and three-dimensional interaction energy calculations. []
  • Relevance: This compound features two 4-fluorophenyl groups, while 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide has one. The presence of an amino group and carbonyl functionalities in both compounds suggests a potential for similar intermolecular interactions. []

4-Fluorobutyrfentanyl (1-((4-fluorophenyl)(1-phenethylpiperidin-4-yl)amino)butan-1-one, 4-FBF)

  • Compound Description: This fentanyl derivative was identified in seized drug materials and postmortem biological samples, indicating its presence in the illicit drug market and association with fatal intoxications. []

6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline

  • Compound Description: This compound exhibits promising characteristics for drug candidates, particularly regarding lipophilicity, size, polarity, insolubility, and flexibility. It is predicted to potentially inhibit various biological targets like G protein-coupled receptors, kinases, and transporters. []
  • Relevance: This compound and 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide share the 4-fluorophenyl substituent. The presence of an amino group and aromatic nitrogen-containing heterocycles in both structures highlights their belonging to a similar chemical class. []

2-[(6-(4-Fluorophenyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)phenyl)amino]naphthalene-1,4-dione

  • Compound Description: This compound exhibits in vitro antioxidant activity, decreasing the content of carbonyl groups in protein side chains. []
  • Relevance: Both this compound and 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide possess a 4-fluorophenyl group. Additionally, both structures contain a nitrogen-containing aromatic heterocycle and an amino group, suggesting potential for similar biological activities. []

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

  • Compound Description: This compound is an important intermediate in the synthesis of biologically active anticancer drugs. []
  • Relevance: This compound and 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide share the 4-fluorophenyl group. The presence of a carboxylic acid derivative and nitrogen-containing heterocycles in both molecules emphasizes their relationship within medicinal chemistry. []

t-Butyl 7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

  • Compound Description: The crystal structure of this compound has been elucidated, providing detailed structural information. []
  • Relevance: This compound and 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide share the common structural feature of a 4-fluorophenyl group. []

Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

  • Compound Description: Crystal structure and Hirshfeld surface analysis were performed on this compound, revealing its molecular geometry and intermolecular interactions. []
  • Relevance: Both this compound and 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide contain a 4-fluorophenyl group. The presence of a pyrrole ring in this structure and a piperidine ring in the target compound highlights their presence within the larger category of nitrogen-containing heterocycles. []

1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid (NTRC-739)

  • Compound Description: NTRC-739 is a selective nonpeptide neurotensin receptor type 2 (NTS2) compound discovered while exploring analogues of the nonselective NTS compound SR48692. []
  • Relevance: NTRC-739 and 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide both feature a 4-fluorophenyl group within their structures. Both compounds utilize amide bonds within their frameworks and incorporate cyclic structures, demonstrating similarities in their chemical construction. []

2-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo[3.3.1.13,7]decane-2-carboxylic acid (NTRC-844)

  • Compound Description: NTRC-844 is identified as the first high-affinity, selective antagonist for rat NTS2 that shows in vivo activity. []
  • Relevance: Similar to 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide, NTRC-844 incorporates a 4-fluorophenyl group and an amide bond in its structure. The presence of carboxylic acid functionalities in both compounds further suggests potential similarities in their chemical behavior. []

N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607)

  • Compound Description: BMS-777607 is a potent and selective Met kinase inhibitor that demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration. [, ]
  • Relevance: BMS-777607, similar to 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide, incorporates two 4-fluorophenyl groups within its structure. Both compounds utilize amide functionalities and feature a complex substituted aromatic system, highlighting their similarities in drug-like chemical space. [, ]

1-(3′,6′-Dihy­droxy-3-oxo-3H-spiro­[isobenzo­furan-1,9′-xanthen]-5-yl)-3-[4-({4-[1-(4-fluoro­phen­yl)-1H-imidazol-5-yl]pyridin-2-yl}amino)­phen­yl]thio­urea methanol monosolvate

  • Compound Description: Synthesized as a probe for a fluorescence polarization-based competition binding assay, this compound’s crystal structure showcases extensive hydrogen bonding within its framework. []
  • Relevance: Both this compound and 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide share the 4-fluorophenyl group. The presence of a thiourea group in this structure and a thioamide group in the target compound suggests a potential for similar reactivity. []

2-((4-Fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT)

  • Compound Description: FABT exhibits dual fluorescence depending on its molecular conformation, influenced by factors like solvent and aggregation. This property makes it a valuable tool for studying conformational changes in solutions and biological samples. []
  • Relevance: FABT, like 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide, contains a 4-fluorophenyl group and a thiadiazole ring system. The shared presence of nitrogen and sulfur heterocycles emphasizes their close structural relationship. []

S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195)

  • Compound Description: RO3201195 is an orally bioavailable and highly selective p38 MAP kinase inhibitor. Its unique binding interactions within the ATP binding pocket of p38α contribute to its selectivity. []
  • Relevance: This compound and 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide share the 4-fluorophenyl group. Both compounds incorporate an amino group and carbonyl functionalities within their structure, indicating potential similarities in their chemical reactivity and potential biological activities. []

4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones

  • Compound Description: This series of compounds was synthesized and evaluated for antibacterial and antifungal activities. Some derivatives showed encouraging antimicrobial effects. []
  • Relevance: This group of compounds and 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide share the 4-fluorophenyl group. The presence of a thione group and an aromatic system in both structures suggests potential for similar pharmacological profiles. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable and selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2), currently undergoing early clinical development for cancer treatment. []
  • Relevance: While not identical, GDC-0994 shares a close structural resemblance to 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide. Both compounds utilize a substituted phenyl ring directly attached to an amino group within a larger heterocyclic system. GDC-0994 incorporates a 4-chloro-3-fluorophenyl group, while the target compound has a 4-fluorophenyl group, highlighting the similarities in their chemical structures and potential for comparable biological activities. []

3-Amino-1-(4-fluorophenyl)-7-methoxy-1H-benzo[f]chromene-2-carbonitrile

  • Compound Description: This compound's crystal structure reveals a planar 1H-benzo[f]chromene fused-ring system with a nearly perpendicular fluorobenzene ring. []
  • Relevance: Both this compound and 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide feature a 4-fluorophenyl group. The presence of an amino group and a nitrile functionality in both structures emphasizes their shared chemical properties. []

3-Amino-1-(4-fluorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile

  • Compound Description: This compound's crystal structure exhibits an almost planar 1H-benzo[f]chromene system and a nearly perpendicular fluorobenzene ring. []
  • Relevance: This compound shares the 4-fluorophenyl group and an amino group with 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide, suggesting potential similarities in their chemical reactivity. []

[1,2-Diamino-1-(4-fluorophenyl)propane]dichloroplatinum(II) Complexes

  • Compound Description: These platinum(II) complexes demonstrated antiproliferative activity against the MCF-7 breast cancer cell line. The (SS)- and (RR)-enantiomers exhibited the most potent effects. []
  • Relevance: These complexes, similar to 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide, incorporate a 4-fluorophenyl group. Although structurally different due to the platinum center, the shared presence of this group highlights their potential for interaction with similar biological targets. []

7‐{(E)‐[(4‐Nitrophenyl)methylidene]amino}‐5‐phenyl‐1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one

  • Compound Description: This compound is a 1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one azomethine derivative with potential anticonvulsant activity, exhibiting a substantial decrease in wet dog shakes and convulsions compared to the control. []
  • Relevance: While this compound lacks the 4-fluorophenyl group present in 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide, both compounds contain an amino group within a larger heterocyclic framework. This shared structural feature suggests their potential to interact with similar biological targets, although their specific activities may differ. []

7‐[(E)‐{[4‐(Dimethylamino)phenyl]methylidene}amino]‐5‐phenyl‐1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one

  • Compound Description: This 1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one azomethine derivative exhibited significant anticonvulsant activity, providing 74% protection against convulsions in a rat model, surpassing the efficacy of the standard drug diazepam. []
  • Relevance: Despite lacking the 4-fluorophenyl group found in 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide, this compound shares a similar overall structure. Both compounds incorporate an amino group and a carbonyl group within their heterocyclic frameworks, suggesting a potential for interaction with similar biological targets. []

7‐{(E)‐[(4‐Bromo‐2,6‐difluorophenyl)methylidene]amino}‐5‐phenyl‐1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one

  • Compound Description: This compound is a 1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one azomethine derivative that demonstrated substantial anticonvulsant activity by significantly reducing wet dog shakes and convulsion severity compared to the control group. []
  • Relevance: While this compound doesn't possess the 4-fluorophenyl group found in 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide, it shares a similar heterocyclic scaffold and contains fluorine atoms. This suggests that both compounds could potentially interact with similar biological targets, despite differences in their specific structures and activities. []

7‐[(E)‐{[3‐(4‐Fluorophenyl)‐1‐phenyl‐1H‐pyrazol‐4‐yl]methylidene}amino]‐5‐phenyl‐1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one

  • Compound Description: This 1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one azomethine derivative demonstrated potent anticonvulsant activity, effectively decreasing wet dog shakes and convulsion severity compared to the control. []
  • Relevance: This compound, like 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide, incorporates a 4-fluorophenyl group and features an amino group within a larger heterocyclic framework. This shared structural feature suggests their potential to interact with similar biological targets, although their specific activities may differ. []

Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]-1-piperidinecarboxylate

  • Compound Description: This compound was synthesized with a total yield of 30.7%. []
  • Relevance: This compound and 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide both contain a 4-fluorophenyl group and a piperidine ring. The presence of a benzimidazole ring in this structure and a thioamide group in the target compound emphasizes their presence within a broad category of nitrogen-containing heterocycles. []

Ethyl 2,6-bis(4-chlorophenyl)-4-(4-fluoroanilino)-1-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate

  • Compound Description: The crystal structure of this compound shows a distorted boat conformation for the tetrahydropyridine ring. []
  • Relevance: Similar to 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide, this compound also features a 4-fluoroanilino group. The presence of a tetrahydropyridine ring in this structure and a piperidine ring in the target compound suggests they are both part of a broader class of nitrogen-containing heterocycles. []

3-Amino-1-(4-fluoro­phenyl)-3a,3b,6,7-tetra­hydro­benz­[4,5]­indene-2-carbo­nitrile

  • Compound Description: This compound, synthesized via reductive cyclization, exhibits intermolecular N—H⋯N hydrogen bonds between amino and cyano groups, forming a dimer structure. []
  • Relevance: This compound and 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide share the 4-fluorophenyl group and an amino group. The presence of a nitrile group in both structures points to a potential for similar chemical behavior. []

1-(Cyclopropyl/tert-butyl/4-fluorophenyl)-1,4-dihydro-6-nitro-4-oxo-7-(substituted secondary amino)-1,8-naphthyridine-3-carboxylic acids

  • Compound Description: This series of compounds was synthesized and evaluated for antimycobacterial activity. Certain derivatives showed potent activity against Mycobacterium tuberculosis, surpassing isoniazid in some cases. []
  • Relevance: A subset of this compound series, those with a 4-fluorophenyl group, are structurally related to 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide. Both the compound series and the target compound include a carboxylic acid functionality and utilize nitrogen-containing heterocycles, highlighting their potential for biological activity. []

(R)-(+)-2-Amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl]+ ++pyrrolidin-3-yl]thiazole (NRA0045)

  • Compound Description: NRA0045 is a novel thiazole derivative that exhibits high affinity for dopamine D4 receptors, serotonin 5-HT2A receptors, and alpha-1 adrenoceptors. It demonstrates antipsychotic-like effects in animal models, blocking behaviors associated with mesolimbic/mesocortical dopaminergic neuron activation. []
  • Relevance: NRA0045 and 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide both share the presence of a 4-fluorophenyl group. The presence of two such groups in NRA0045 emphasizes its potential for engaging in interactions similar to the target compound, albeit within a different pharmacological context. []

4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline (UK-294,315)

  • Compound Description: UK-294,315 is a human alpha1-adrenoceptor antagonist with nonlinear oral pharmacokinetics attributed to its interaction with P-glycoprotein (P-gp) in the gut. []
  • Relevance: UK-294,315 and 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide both possess a 4-fluorophenyl group and incorporate a complex, substituted aromatic system. This shared structural feature suggests a potential for similar physicochemical properties and potential for interacting with biological targets, though their specific activities and pharmacokinetic profiles might differ. []

8-((4-((2,3-diaminopyridin-4-yl)-oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-3-methyl-2,7-naphthyridin-1(2H)-one

  • Compound Description: This compound shows potent inhibitory activities against c-Met and c-Kit kinases. []
  • Relevance: Similar to 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide, this molecule possesses a 4-fluorophenyl group linked to an amino group. The presence of multiple nitrogen-containing heterocycles in both compounds suggests potential for similar biological activities. []

[(18)F] 4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide ([(18)F]IDO5L)

  • Compound Description: [(18)F]IDO5L is a PET probe designed to image indoleamine 2,3-dioxygenase 1 (IDO1) expression. []

4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline (compound 1018)

  • Compound Description: Compound 1018 exhibits broad-spectrum anti-cancer activity in vitro, with its mechanism of action potentially linked to the inhibition of extracellular signal-regulated kinase (ERK1/2) activation. []

8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones

  • Compound Description: This series of compounds, particularly 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (3), display antipsychotic-like effects in animal models with a reduced propensity for neurological side effects compared to traditional antipsychotics. []
  • Relevance: This compound series, particularly compound 3, shares the presence of a bis(4-fluorophenyl)amino group with 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide. The difference lies in the number of 4-fluorophenyl substituents, but the shared core structure suggests these compounds might exhibit some overlapping interactions with biological targets, albeit within different therapeutic contexts. []

4‐Fluorophenyl 3‐nitro‐2‐pyridinesulfenate (Npys‐OPh(pF))

  • Compound Description: Npys‐OPh(pF) is a new protecting agent for amino acids with improved stability and reactivity compared to the traditional Npys-Cl. []
  • Relevance: This compound and 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide both contain a 4-fluorophenyl group. []

N‐[1‐(4‐(4‐fluorophenyl)‐2,6‐dioxocyclohexylidene)ethyl] (Fde)‐protected amino acids

  • Compound Description: Fde-protected amino acids facilitate solid-phase peptide synthesis by enabling real-time reaction monitoring using 19F NMR spectroscopy. []
  • Relevance: Both Fde-protected amino acids and 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide share the 4-fluorophenyl group. This shared structural feature is useful for 19F NMR studies and highlights their potential for application in similar research areas. []

S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives

  • Compound Description: This series of compounds shows promise for antifungal activity based on molecular docking studies. []
  • Relevance: These compounds and 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide belong to similar chemical classes. Both contain sulfur- and nitrogen-containing heterocycles, with a particular focus on triazole rings. While the specific substitution patterns differ, the shared structural motifs suggest potential for overlapping biological activities. []

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide

  • Compound Description: This compound is a novel cannabimimetic designer drug identified using NMR and MS techniques. []
  • Relevance: Both this compound and 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide contain a 4-fluorophenyl group and an amide functionality, indicating some structural similarities. []

Diethyl [[[3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl]amino]methylene] propanedioate

  • Compound Description: This nonsteroidal compound exhibits high affinity for rat epididymal androgen binding protein (rABP) but not for other species' ABPs. It represents a potential tool for studying ABP's role in spermatogenesis and sperm maturation in rats. []
  • Relevance: This compound and 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide both contain a 4-fluorophenyl group attached to an amino group. This shared structural feature suggests these compounds might exhibit some commonalities in their interactions with biological targets, though their specific activities and binding profiles might differ. []

4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives

  • Compound Description: This series of compounds exhibited potent anticancer, antiangiogenic, and antioxidant activities. Some derivatives showed inhibitory effects on cancer cell viability comparable to methotrexate. []
  • Relevance: These compounds and 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide share a similar chemical space. Both incorporate a 4-fluorophenyl group and an amino group within a larger heterocyclic framework, suggesting potential for overlapping biological activities despite differences in specific structural features. []

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

  • Compound Description: 3,5-AB-CHMFUPPYCA is a novel synthetic cannabinoid identified in products sold online. It features a pyrazole core as a bioisosteric replacement for the indazole ring found in other synthetic cannabinoids. []

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA)

  • Compound Description: 5,3-AB-CHMFUPPYCA is a regioisomer of 3,5-AB-CHMFUPPYCA, another novel synthetic cannabinoid identified in research chemicals. While both isomers share the same molecular formula and functional groups, their arrangement within the molecule differs, potentially leading to different pharmacological profiles. []

N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-chloro-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

  • Compound Description: This compound is a chlorine-containing by-product observed during the synthesis of 3,5-AB-CHMFUPPYCA. It highlights the potential for unexpected by-products during chemical synthesis and the importance of careful characterization. []
  • Relevance: Similar to 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide, this by-product incorporates a 4-fluorophenyl group and an amide bond. The presence of a chlorine atom in this compound differentiates it from the target compound. Nevertheless, the shared structural features suggest potential similarities in their chemical behavior. []

5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide

  • Compound Description: This compound exhibits significant inhibitory effects on the proliferation of certain cancer cell lines. []
  • Relevance: This compound and 1-{[(4-Fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide both contain a 4-fluorophenyl group. Furthermore, both compounds feature nitrogen-containing heterocycles and an amide group. This suggests their shared belonging to a similar chemical class and potential for similar biological activities. []

Properties

Product Name

1-[(4-Fluorophenyl)carbamothioyl]piperidine-4-carboxamide

IUPAC Name

1-[(4-fluorophenyl)carbamothioyl]piperidine-4-carboxamide

Molecular Formula

C13H16FN3OS

Molecular Weight

281.35 g/mol

InChI

InChI=1S/C13H16FN3OS/c14-10-1-3-11(4-2-10)16-13(19)17-7-5-9(6-8-17)12(15)18/h1-4,9H,5-8H2,(H2,15,18)(H,16,19)

InChI Key

YVJSPHOZLNSJAC-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N)C(=S)NC2=CC=C(C=C2)F

Canonical SMILES

C1CN(CCC1C(=O)N)C(=S)NC2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.